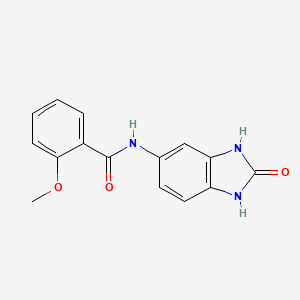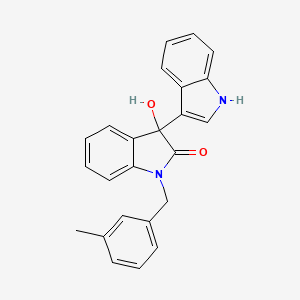![molecular formula C16H26ClNO3 B4401071 4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401071.png)
4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride
Übersicht
Beschreibung
4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound is also known as Buphenine and is a derivative of morpholine. Buphenine has been studied for its potential use in treating various medical conditions due to its unique properties.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride has been studied for its potential use in various medical conditions. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating asthma and other respiratory diseases. It has also been studied for its potential use in treating hypertension and other cardiovascular diseases. Additionally, it has been studied for its potential use in treating cancer.
Wirkmechanismus
The mechanism of action of 4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride involves its ability to inhibit the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in inflammation and a reduction in blood pressure. Additionally, it has been found to have antitumor properties, which may be due to its ability to induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been found to have antitumor properties, which may be due to its ability to induce cell death in cancer cells. Additionally, it has been found to have a vasodilatory effect, which leads to a reduction in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride in lab experiments include its unique properties, such as its ability to inhibit the activity of certain enzymes and proteins. Additionally, it has been found to have anti-inflammatory and antitumor properties, which make it a promising compound for further study. However, the limitations of using this compound in lab experiments include the potential for toxicity and the need for further optimization of the synthesis method to obtain high yields.
Zukünftige Richtungen
There are many future directions for the study of 4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride. One potential direction is the study of its potential use in treating other medical conditions, such as diabetes and neurological disorders. Additionally, further optimization of the synthesis method may lead to higher yields of the compound, which would make it more readily available for further study. Finally, the study of the mechanism of action of this compound may lead to the development of new drugs with similar properties.
Eigenschaften
IUPAC Name |
4-[2-(2-butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-3-14(2)20-16-7-5-4-6-15(16)19-13-10-17-8-11-18-12-9-17;/h4-7,14H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZYVXQOAQFINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400989.png)
![N-(3-chloro-4-fluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400995.png)
![{4-[(4-ethoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4400999.png)
![1-[3-(allyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4401003.png)
![1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401009.png)

![methyl 3-{[3-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B4401030.png)
![1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-methylpiperazine hydrochloride](/img/structure/B4401039.png)
![3-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4401044.png)
![3-chloro-7-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4401046.png)
![N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride](/img/structure/B4401053.png)
![1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4401064.png)

![2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline](/img/structure/B4401088.png)